Cas no 271241-25-9 (7-Fluoro-2-chloro-4-methylquinoline)

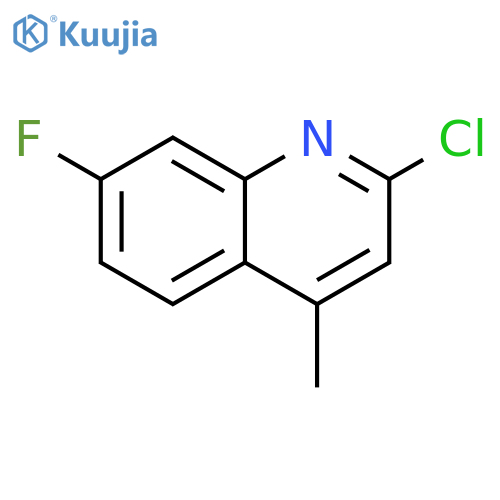

271241-25-9 structure

商品名:7-Fluoro-2-chloro-4-methylquinoline

CAS番号:271241-25-9

MF:C10H7ClFN

メガワット:195.620684862137

MDL:MFCD05864529

CID:875875

PubChem ID:40428285

7-Fluoro-2-chloro-4-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-7-fluoro-4-methylquinoline

- LogP

- 2-chloro-7-fluoro-4-methylquinoline(SALTDATA: FREE)

- 271241-25-9

- SB67752

- CNCKWJPUEAAFAY-UHFFFAOYSA-N

- SCHEMBL5437258

- 7-Fluoro-2-chloro-4-methylquinoline

- DB-303213

- MFCD05864529

- DTXSID30654292

- AKOS006294220

- EN300-1197935

-

- MDL: MFCD05864529

- インチ: InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3

- InChIKey: CNCKWJPUEAAFAY-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C=CC(=CC2=NC(=C1)Cl)F

計算された属性

- せいみつぶんしりょう: 195.02521

- どういたいしつりょう: 195.0251051g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- PSA: 12.89

7-Fluoro-2-chloro-4-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM227685-10g |

2-Chloro-7-fluoro-4-methylquinoline |

271241-25-9 | 95% | 10g |

$1455 | 2021-08-04 | |

| TRC | F590080-50mg |

7-Fluoro-2-chloro-4-methylquinoline |

271241-25-9 | 50mg |

$ 65.00 | 2022-06-02 | ||

| Alichem | A189005503-25g |

2-Chloro-7-fluoro-4-methylquinoline |

271241-25-9 | 95% | 25g |

$3450.50 | 2023-09-02 | |

| TRC | F590080-100mg |

7-Fluoro-2-chloro-4-methylquinoline |

271241-25-9 | 100mg |

$ 80.00 | 2022-06-02 | ||

| Enamine | EN300-1197935-500mg |

2-chloro-7-fluoro-4-methylquinoline |

271241-25-9 | 500mg |

$739.0 | 2023-10-03 | ||

| Enamine | EN300-1197935-1000mg |

2-chloro-7-fluoro-4-methylquinoline |

271241-25-9 | 1000mg |

$770.0 | 2023-10-03 | ||

| abcr | AB265277-250mg |

2-Chloro-7-fluoro-4-methylquinoline; . |

271241-25-9 | 250mg |

€168.30 | 2024-04-17 | ||

| Enamine | EN300-1197935-10000mg |

2-chloro-7-fluoro-4-methylquinoline |

271241-25-9 | 10000mg |

$3315.0 | 2023-10-03 | ||

| Chemenu | CM227685-1g |

2-Chloro-7-fluoro-4-methylquinoline |

271241-25-9 | 95% | 1g |

$314 | 2024-07-28 | |

| Chemenu | CM227685-25g |

2-Chloro-7-fluoro-4-methylquinoline |

271241-25-9 | 95% | 25g |

$2597 | 2021-08-04 |

7-Fluoro-2-chloro-4-methylquinoline 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

271241-25-9 (7-Fluoro-2-chloro-4-methylquinoline) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:271241-25-9)7-Fluoro-2-chloro-4-methylquinoline

清らかである:99%

はかる:5g

価格 ($):727.0